molecular formula C21H32N2O2 B2641238 N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 953931-74-3

N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2641238
CAS RN: 953931-74-3
M. Wt: 344.499
InChI Key: GCOYEDHPHSPTBZ-UHFFFAOYSA-N
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Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known as CPP-ACP, is a chemical compound that has received significant attention in scientific research due to its potential applications in the field of dentistry. CPP-ACP is a peptide that is derived from casein, a protein found in milk. It is a white crystalline powder that is soluble in water and has a molecular weight of 500.7 g/mol.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Compounds isolated from the endophytic fungus Botryosphaeria dothidea show significant antimicrobial activities. For example, pycnophorin significantly inhibited the growth of Bacillus subtilis and Staphylococcus aureus. Another compound, stemphyperylenol, displayed potent antifungal activity against the plant pathogen Alternaria solani (Xiao et al., 2014).

Antioxidant Activity

  • Certain compounds demonstrate marked DPPH radical scavenging activities, suggesting potential antioxidant applications (Xiao et al., 2014).

Anticancer Activity

  • A series of 2,6-diarylpiperidin-4-one O-methyloximes were synthesized and evaluated for their in vitro antiproliferative activity against human cervical carcinoma (HeLa) cell line, providing leads for further anticancer drug synthesis (Parthiban et al., 2011).

Enzyme Inhibition

  • Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate exhibited chymotrypsin inhibitory activity, indicating potential for the development of enzyme inhibitors (Atta-ur-rahman et al., 1997).

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-25-20-9-6-17(7-10-20)8-11-21(24)22-16-18-12-14-23(15-13-18)19-4-2-3-5-19/h6-7,9-10,18-19H,2-5,8,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOYEDHPHSPTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide

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